1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKIIMXLUFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351182 | |
| Record name | 2-(Methylaminomethyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-47-8 | |
| Record name | 2-(Methylaminomethyl)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
The primary approach involves methylating the amino group of benzo[b]thiophen-2-yl derivatives. This process typically employs sodium hydride (NaH) or similar bases and methylating agents such as iodomethane (CH₃I). The general reaction scheme is:
$$
\text{Benzo[b]thiophen-2-yl}-NH2 \xrightarrow[\text{Base}]{\text{CH}3\text{I}} \text{1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine}
$$
Research Findings
- Zhang et al. (2017) reported N-monomethylation starting from Boc-protected intermediates. The methylation was achieved using NaH and CH₃I, followed by deprotection under acidic conditions to yield the N-methylamine (see).
- The reaction conditions typically involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures maintained around 0°C to room temperature to control reactivity and prevent over-alkylation.
Data Table: Methylation Conditions
| Parameter | Typical Values | References |
|---|---|---|
| Base | Sodium hydride (NaH) | |
| Methylating Agent | Iodomethane (CH₃I) | |
| Solvent | THF, DMF | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2-6 hours | |
| Yield | 70-85% |
Reductive Amination Approach
Methodology Overview
Reductive amination offers an alternative route, especially when starting from aldehyde or ketone intermediates. The process involves:
- Formation of an imine or iminium ion from the aldehyde/ketone and amine.
- Reduction using a hydride donor such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Research Findings
- Zhang et al. (2017) detailed the synthesis of N-alkyl derivatives via reductive amination of aldehyde intermediates with primary amines, followed by reduction (see).
- The process allows for selective N-methylation when using methyl-substituted aldehydes or methylating agents during the reductive step.
Data Table: Reductive Amination Conditions
Synthesis from 2-Bromobenzo[b]thiophene Derivatives
Methodology Overview
This route involves halogenation of benzo[b]thiophene followed by nucleophilic substitution to introduce the N-methylamine group:
- Bromination of benzo[b]thiophene at position 2 using N-bromosuccinimide (NBS).
- Replacement of bromide with methylamine or methylated amine via nucleophilic substitution.
Research Findings
- Brominated intermediates (e.g., 2-bromobenzo[b]thiophene) can be reacted with methylamine under basic conditions to yield the target compound.
- Alternatively, the bromide can be converted into a Grignard reagent, then reacted with methylamine derivatives.
Data Table: Nucleophilic Substitution Conditions
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of thiophene compounds possess significant biological activities, including antimicrobial and anticancer properties. For instance, compounds related to 1-(benzo[b]thiophen-2-yl)-N-methylmethanamine have shown promise in the treatment of tuberculosis and other infectious diseases .
Table 1: Biological Activities of Thiophene Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-(benzo[b]thiophen-2-yl)pyrimidin-2-yl | Anticancer |
Neuropharmacology
As an NPS, this compound has been studied for its effects on the central nervous system (CNS). Its potential to act as a stimulant or hallucinogen makes it a subject of interest in neuropharmacological research. Studies have indicated that similar compounds can interact with serotonin receptors, potentially influencing mood and perception .
Case Study: Fatal Intoxication Incident
A recent case study highlighted the dangers associated with NPSs like this compound. In an incident involving a young adult who consumed NPSs, toxicological analysis revealed high levels of methiopropamine (MPA), a structural isomer linked to this compound. The findings emphasized the need for further research into the safety profiles and toxicological impacts of such substances .
Toxicological Studies
The toxicological implications of this compound are critical for understanding its safety and regulatory status. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to detect and quantify this compound in biological samples, revealing significant insights into its metabolic pathways and potential risks associated with its use .
Table 2: Analytical Techniques Used in Toxicology
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Modifications to the Amine Group
The amine substituent significantly influences biological activity. Key findings from analogues include:
Table 1: Impact of Amine Substituents on Trypanothione Reductase (TryR) Inhibition
- N-Methyl Substitution : The introduction of a methyl group (e.g., Compound 18) enhances TryR inhibition compared to bulkier substituents like diethylamine or morpholine. This suggests steric hindrance and hydrogen-bonding capacity are critical .
- Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) in Compound 13 reduced activity (IC₅₀ = 6.6 mM), highlighting the importance of ring size and flexibility .
Modifications to the Aromatic Core
Replacing benzo[b]thiophene with other aromatic systems alters target engagement:
Table 2: Aromatic Core Modifications and Activity
- Benzo[b]thiophene Superiority: The sulfur atom and fused aromatic system in benzo[b]thiophene enhance π-π stacking and hydrophobic interactions with TryR’s active site compared to monocyclic or non-sulfur cores .
- Bromination : Introducing bromine at the 5-position of benzo[b]thiophene (Compound 12) maintained activity (IC₅₀ = 3.7 mM), suggesting tolerance for halogen substitutions .
Role of Cyclohexyl and Piperidine Linkers
BTCP derivatives with cyclohexyl-piperidine linkers demonstrate distinct pharmacological profiles:
Functional Group Additions
- Acylated Derivatives : Acylation of the piperidine nitrogen (e.g., Compound 30 with benzoyl) abolished activity (IC₅₀ > 100 mM), indicating free amine groups are essential for target binding .
- Hydrophobic Extensions : Adding methyl or ethyl groups to the cyclohexyl ring (Compounds 29–31) reduced potency, further supporting the preference for compact substituents .
Key Research Findings
Methylamine Advantage : The N-methyl group in 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine likely improves metabolic stability and membrane permeability compared to primary amines .
brucei vs. 29 µM for MRC-5 cells) .
Synthetic Accessibility : Method A (using Grignard reagents) and Method B (lithiation) yielded compounds with 4–67% efficiency, highlighting scalability challenges .
Biological Activity
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine, commonly referred to as a benzo[b]thiophene derivative, has garnered attention in the scientific community for its potential biological activities. This compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[b]thiophene ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) has been reported at approximately 0.4 µM against certain bacterial strains, demonstrating potent efficacy in vitro .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.4 |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .
Recent Studies
Recent investigations have focused on the structure-activity relationship (SAR) of related compounds, revealing insights into how modifications to the benzo[b]thiophene structure can enhance biological activity. For instance, derivatives with additional functional groups have shown improved potency against resistant strains of bacteria and cancer cells .
Toxicological Assessments
Toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate low toxicity in vitro, with minimal effects on normal human cell lines compared to cancerous ones .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine to enhance biological activity?
Answer:
To improve biological activity, focus on derivatizing the benzo[b]thiophene core. A cycloaddition approach using tributyltin azide with acrylonitrile intermediates (e.g., (Z)-3-(benzo[b]thiophen-2-yl)acrylonitrile) can yield tetrazole derivatives, which have shown enhanced BMP-2 expression . Key steps include:
Reagent Selection : Use tributyltin azide for [3+2] cycloaddition to introduce tetrazole moieties.
Solvent Optimization : Dichloromethane with diisopropylethylamine as a base ensures efficient coupling .
Purification : Column chromatography (hexane/ethyl acetate gradients) isolates target compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
